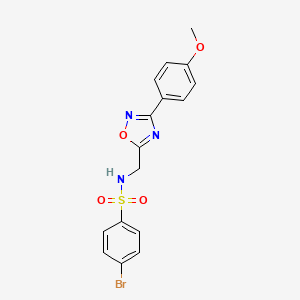
4-(Diethylamino)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-3,5-dinitrobenzamide, commonly known as DEDNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is highly soluble in organic solvents such as chloroform and acetone. DEDNB is a versatile compound that has found applications in various fields such as biochemistry, pharmacology, and toxicology.
Mechanism of Action
DEDNB works by reacting with ROS to produce a highly fluorescent product that can be detected using spectroscopic techniques. The mechanism of action involves the reduction of the nitro groups on the benzene ring by ROS, leading to the formation of a highly fluorescent compound.
Biochemical and Physiological Effects
DEDNB has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that DEDNB is a highly reactive compound and should be handled with care to avoid accidental exposure.
Advantages and Limitations for Lab Experiments
DEDNB has several advantages as a fluorescent probe for the detection of ROS. It is highly sensitive and specific, making it a valuable tool for the study of oxidative stress. It is also easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of DEDNB is that it is not suitable for in vivo imaging due to its low bioavailability and rapid clearance from the body.
Future Directions
There are several future directions for the use of DEDNB in scientific research. One area of interest is the development of new fluorescent probes that can detect specific types of ROS with higher sensitivity and specificity. Another area of interest is the application of DEDNB in the study of oxidative stress in various disease models, including cancer and neurodegenerative diseases. Additionally, the use of DEDNB in the development of new antioxidant therapies is an area of active research.
Synthesis Methods
DEDNB can be synthesized through a multistep process that involves the nitration of 4-nitrobenzaldehyde, followed by a reduction reaction with sodium dithionite to obtain 4-(ethylamino)-3-nitrobenzaldehyde. The final step involves the reaction of 4-(ethylamino)-3-nitrobenzaldehyde with ethyl nitrite to yield DEDNB.
Scientific Research Applications
DEDNB has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. DEDNB is a highly sensitive and specific probe that can detect ROS in real-time, making it a valuable tool in the study of oxidative stress.
properties
IUPAC Name |
4-(diethylamino)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(14(17)18)5-7(11(12)16)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELTZFJKLDOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)

![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)




